molecular formula C16H24N4O3 B13901926 tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B13901926
M. Wt: 320.39 g/mol
InChI Key: ZDCHHKKRXLDHSI-UHFFFAOYSA-N
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Description

It serves as a key intermediate in the synthesis of pharmaceutical agents, particularly CDK4/6 inhibitors like Palbociclib and Ribociclib .

Synthesis involves coupling tert-butyl piperazine-1-carboxylate with substituted pyridine precursors. For example:

  • Route 1: Reaction of tert-butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate with methylamine in methanol yields the title compound (100% yield) after purification .
  • Route 2: Buchwald-Hartwig coupling of 5-bromo-N,6-dimethylpicolinamide with tert-butyl piperazine-1-carboxylate using Pd(OAc)₂/BINAP/Cs₂CO₃ in toluene gives an 82% yield .

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)12-5-6-13(18-11-12)14(21)17-4/h5-6,11H,7-10H2,1-4H3,(H,17,21)

InChI Key

ZDCHHKKRXLDHSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)NC

Origin of Product

United States

Preparation Methods

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

One advanced method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a close precursor to the methylcarbamoyl derivative) involves a visible-light photocatalytic reaction. This method uses 2-aminopyridine and piperazine-1-tert-butyl formate as starting materials with an acridine salt as the photocatalyst and 2,2,6,6-tetramethylpiperidine-N-oxide as the oxidant in anhydrous dichloroethane solvent under blue LED irradiation for 10 hours. The reaction is conducted in an oxygen atmosphere to facilitate oxidative coupling.

Key features:

  • One-step synthesis reducing byproducts and shortening the synthesis path.
  • Avoids heavy metals and hydrogen gas, making the process safer and more environmentally friendly.
  • High yield of approximately 95% of the target tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • Purification is achieved by column chromatography after reaction completion.

Typical reaction conditions:

Component Amount (per 0.2 mmol 2-aminopyridine) Equivalents
2-Aminopyridine 0.2 mmol 1.0 eq
Piperazine-1-carboxylic acid tert-butyl ester 0.2 mmol 1.0 eq
Acridine salt (photocatalyst) 0.01 mmol 0.1 eq
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol 0.5 eq
Anhydrous dichloroethane 2 mL Solvent
Reaction time 10 hours -
Light source Blue LED -

Yield: 95% colorless white solid after chromatographic purification.

This method is notable for its operational simplicity, environmental safety, and scalability for industrial production.

Multi-Step Iodination and Coupling Reaction Route

An alternative preparation involves a more classical multi-step synthesis:

  • Iodination of 2-Aminopyridine:
    2-Aminopyridine is iodinated using potassium iodate, potassium iodide, and concentrated sulfuric acid to produce 2-amino-5-iodopyridine.

  • Coupling Reaction:
    The iodinated intermediate undergoes a palladium-catalyzed coupling with tert-butyl piperazine-1-carboxylate (Boc-piperazine) in the presence of a ligand (Xantphos) and sodium tert-butoxide base in toluene solvent.

  • Reaction Conditions for Coupling:

Parameter Condition
Ligand (Xantphos) 0.11–0.13 weight ratio to substrate
Catalyst (Pd₂(dba)₃) 0.08–0.10 weight ratio to substrate
Solvent (Toluene) 1.4–1.7 weight ratio to substrate
Temperature 20–30 °C for ligand-catalyst pre-reaction; 75–100 °C for coupling
Stirring time 2–4 hours
Oxygen content ≤ 0.5% controlled atmosphere
  • Yield:
    The coupling reaction yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with 80–85% isolated yield.

  • Advantages:

    • Reduces the number of steps from four to two compared to traditional methods involving bromination, oxidation, coupling, and reduction.
    • Simplifies purification and reduces waste.
    • Avoids risks associated with oxidation and reduction catalysis.
    • Improves overall yield and cost-effectiveness.

This method is well-suited for scale-up with controlled atmosphere and temperature for reproducibility and safety.

Reduction of Nitro Precursor

A classical approach to obtaining tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves:

  • Starting from 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere (H₂ balloon) for 3 hours.
  • Purification of the resulting amine product by standard techniques.

This method is straightforward but requires handling of hydrogen gas and catalytic reduction steps, which may have safety considerations in scale-up.

Comparative Summary Table of Preparation Methods

Method Key Reactants & Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
Photocatalytic One-Step 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide Blue LED irradiation, anhydrous dichloroethane, oxygen atmosphere, 10 h 95 One-step, environmentally friendly, high yield, low cost Requires LED setup, longer reaction time
Iodination + Pd-Catalyzed Coupling 2-Amino-5-iodopyridine, Boc-piperazine, Pd₂(dba)₃, Xantphos, sodium tert-butoxide Toluene solvent, 20–100 °C, inert low oxygen atmosphere, 2–4 h 80–85 High selectivity, scalable, fewer steps than traditional Multi-step, requires controlled atmosphere
Nitro Reduction 4-(6-nitropyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, Pd/C, H₂ Ethanol solvent, hydrogen atmosphere, 3 h Not specified Simple reaction setup, well-known chemistry Handling hydrogen gas, safety concerns

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the tert-butyl ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₁₆H₂₃N₅O₃
  • Molecular Weight : 335.39 g/mol (calculated from evidence ).
  • 1H NMR : Key signals include δ 1.50 (s, 9H, Boc CH₃), 2.92–3.00 (m, 7H, piperazine and N–CH₃), and aromatic protons at δ 7.50–8.37 .
  • Mass Spectrometry : ES+ [M+H]+ = 335 .

Applications
The compound is a precursor to pharmaceutically active piperazine derivatives. For instance, deprotection of the Boc group with HCl yields N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide, a structural motif in kinase inhibitors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares tert-butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate with structurally related compounds:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key NMR Features (δ, ppm) Applications/Notes Reference
This compound None (parent compound) 335.39 1.50 (Boc), 2.92–3.00 (N–CH₃, piperazine) CDK4/6 inhibitor intermediate
tert-Butyl 4-(2-methyl-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate Additional methyl at pyridine C2 349.42 2.58 (s, 3H, C2–CH₃), aromatic δ 7.50–7.88 Enhanced steric hindrance; lower reactivity
tert-Butyl 4-(4-methyl-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate Methyl at pyridine C4 349.42 2.33 (s, 3H, C4–CH₃), aromatic δ 7.82–8.56 Altered electronic effects on pyridine ring
tert-Butyl 4-[2-fluoro-6-(methylcarbamoyl)-3-pyridyl]piperazine-1-carboxylate Fluoro substituent at pyridine C2 353.37 Fluorine-induced deshielding (not reported in detail) Potential bioisostere for metabolic stability
tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate Bromo substituent at pyridine C6 (no carbamoyl) 342.23 Aromatic δ shifts due to Br electronegativity Halogenated intermediate for cross-coupling

Electronic and Steric Effects

  • Fluoro Substituent : The 2-fluoro analogue () may enhance lipophilicity and membrane permeability, a common strategy in drug design to improve bioavailability.

Key Research Findings

Substituent Position Matters : Methyl groups at pyridine C2 () vs. C4 () result in distinct electronic environments, affecting downstream reactivity and target binding.

Halogenation for Diversification : Bromo-substituted variants () enable late-stage functionalization, a strategy used in optimizing drug candidates for potency and ADME properties.

Boc Deprotection Efficiency: HCl in dioxane/methanol quantitatively removes the Boc group across all analogues (), ensuring scalability for pharmaceutical synthesis.

Biological Activity

tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate (CAS Number: 2589532-06-7) is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.

  • Molecular Formula : C16H24N4O3
  • Molecular Weight : 320.39 g/mol
  • Structure : The compound features a piperazine ring substituted with a pyridine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. It serves as an intermediate in the synthesis of potent anticancer agents like Ribociclib, which is used for treating ER-positive and HER2-negative breast cancer .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. For instance:

  • In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
CompoundCancer TypeIC50 (µM)Mechanism
RibociclibBreast Cancer0.5CDK4/6 inhibition
PalbociclibLymphoma0.3CDK4/6 inhibition

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapy. Preliminary studies suggest:

  • Absorption : Moderate oral bioavailability.
  • Distribution : High protein binding, indicating potential interactions with other drugs.

Case Studies

  • Breast Cancer Treatment :
    A clinical trial investigated the efficacy of Ribociclib, highlighting the role of intermediates like this compound in enhancing drug potency. Results demonstrated a significant reduction in tumor size among participants receiving the drug combination .
  • Neuroprotective Effects :
    Although primarily studied for anticancer properties, emerging research suggests potential neuroprotective effects. In vitro studies indicated that related compounds could mitigate oxidative stress in neuronal cells, hinting at broader therapeutic applications beyond oncology .

Safety and Toxicology

While the compound shows promise, safety assessments are critical:

  • Toxicity Profile : Initial assessments indicate potential skin and eye irritation upon exposure, necessitating careful handling during synthesis and application .

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